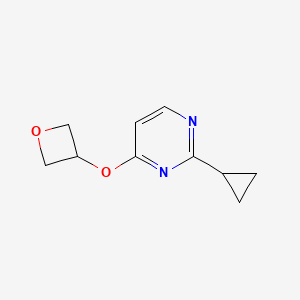2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine
CAS No.: 2198300-90-0
Cat. No.: VC4337528
Molecular Formula: C10H12N2O2
Molecular Weight: 192.218
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2198300-90-0 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.218 |
| IUPAC Name | 2-cyclopropyl-4-(oxetan-3-yloxy)pyrimidine |
| Standard InChI | InChI=1S/C10H12N2O2/c1-2-7(1)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
| Standard InChI Key | WHVVJQAZYXTQJD-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=CC(=N2)OC3COC3 |
Introduction
2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyclopropyl group and an oxetane ring, which contribute to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of 2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine typically involves several key steps, often utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. Catalysts can enhance reaction rates, while purification techniques like chromatography ensure high-purity products suitable for various applications.
Applications in Medicinal Chemistry
This compound represents a promising area of research due to its unique structural features and potential therapeutic applications, warranting further investigation into its biological activities and synthesis methods.
Future Research Directions
Future research should focus on elucidating the mechanism of action of 2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine and exploring its potential applications in pharmaceuticals and agrochemicals. This could involve detailed structure-activity relationship studies and in vivo efficacy assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume